molecular formula C30H31N3O4 B11422029 4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11422029
M. Wt: 497.6 g/mol
InChI Key: RTOFXICGZBXNHH-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxy and Hydroxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using benzyl halides and phenols.

    Attachment of the Propan-2-yloxypropyl Group: This step may involve etherification reactions using propan-2-ol derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, phenols, and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-[4-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: A simpler compound with similar structural features.

    3-(2-Hydroxyphenyl)pyrrole: Shares the hydroxyphenyl and pyrrole moieties.

    5-(Propan-2-yloxy)propyl derivatives: Compounds with similar alkyl ether groups.

Uniqueness

4-[4-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its combination of functional groups and its potential applications across various fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H31N3O4

Molecular Weight

497.6 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(4-phenylmethoxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C30H31N3O4/c1-20(2)36-18-8-17-33-29(22-13-15-23(16-14-22)37-19-21-9-4-3-5-10-21)26-27(31-32-28(26)30(33)35)24-11-6-7-12-25(24)34/h3-7,9-16,20,29,34H,8,17-19H2,1-2H3,(H,31,32)

InChI Key

RTOFXICGZBXNHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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